molecular formula C8H8O2 B051386 3-Methylbenzoic acid CAS No. 99-04-7

3-Methylbenzoic acid

Cat. No. B051386
Key on ui cas rn: 99-04-7
M. Wt: 136.15 g/mol
InChI Key: GPSDUZXPYCFOSQ-UHFFFAOYSA-N
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Patent
US06548698B1

Procedure details

A mixture of toluene (5 mL), trifluoroacetic anhydride (1 mL), and the catalyst solution as prepared above (0.3 mL) was pressurized, at room temperature, with air (1000 psig) and CO (120 psig). The resulting mixture was stirred at 200° C. for 2 hours. After the mixture was cooled down to room temperature, the solvents were evaporated. The residue was redissolved in ether and analyzed by GC-MS with chlorobenzene as an internal standard. A mixture of p-toluic acid and m-toluic acid (70:30) was produced with TON=20, along with trace amounts of o-toluic acid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]([O:5][C:6](=[O:11])[C:7](F)(F)F)=[O:4].[C:14]1([CH3:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[C:14]1([CH3:20])[CH:15]=[CH:16][CH:17]=[C:7]([C:6]([OH:5])=[O:11])[CH:19]=1.[C:14]1([CH3:20])[C:19]([C:3]([OH:5])=[O:4])=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 200° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst solution as prepared above (0.3 mL)
CUSTOM
Type
CUSTOM
Details
was pressurized, at room temperature, with air (1000 psig) and CO (120 psig)
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in ether
ADDITION
Type
ADDITION
Details
A mixture of p-toluic acid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC(=CC=C1)C(=O)O)C
Name
Type
product
Smiles
C=1(C(=CC=CC1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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